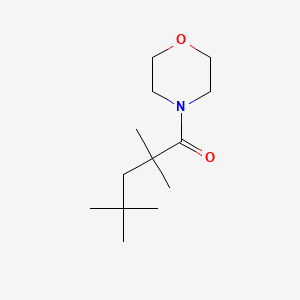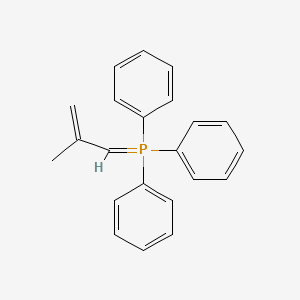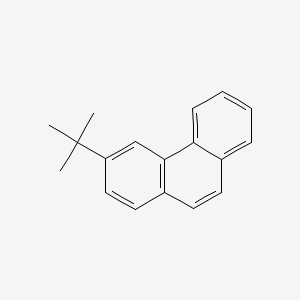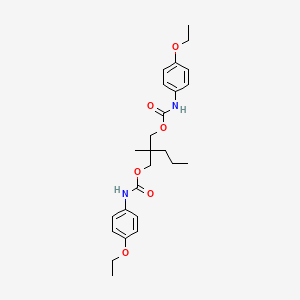
1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its versatility and effectiveness.
Métodos De Preparación
The synthesis of 1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) involves several steps. The primary synthetic route includes the reaction of 1,3-Propanediol, 2-methyl-2-propyl- with p-ethoxycarbonyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity. Industrial production methods often involve large-scale reactors and continuous processing to meet the demand for this compound .
Análisis De Reacciones Químicas
1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the p-ethoxycarbanilate groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen, oxygen, and various nucleophiles. .
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) is unique due to its specific structure and properties. Similar compounds include:
2-Methyl-2-propyl-1,3-propanediol: Known for its sedative and muscle relaxant effects.
1,3-Butanediol: Used in the production of plastics and as a solvent.
1,4-Butanediol: Commonly used in the manufacture of polyurethanes and elastic fibers. The uniqueness of 1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties
Propiedades
Número CAS |
25648-74-2 |
|---|---|
Fórmula molecular |
C25H34N2O6 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
[2-[(4-ethoxyphenyl)carbamoyloxymethyl]-2-methylpentyl] N-(4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C25H34N2O6/c1-5-16-25(4,17-32-23(28)26-19-8-12-21(13-9-19)30-6-2)18-33-24(29)27-20-10-14-22(15-11-20)31-7-3/h8-15H,5-7,16-18H2,1-4H3,(H,26,28)(H,27,29) |
Clave InChI |
CCXTXXIACARUTI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(COC(=O)NC1=CC=C(C=C1)OCC)COC(=O)NC2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


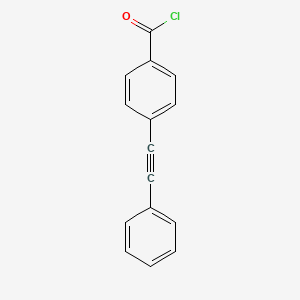

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
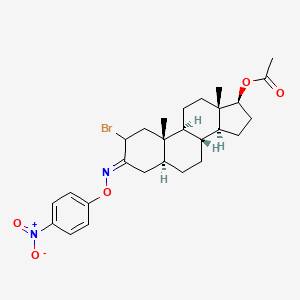

![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)

